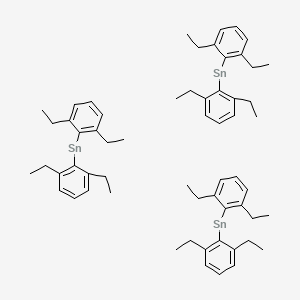![molecular formula C14H20O4 B14426315 3-[(2-Methoxyethoxy)methoxy]-2-methyl-1-phenylpropan-1-one CAS No. 84784-83-8](/img/structure/B14426315.png)
3-[(2-Methoxyethoxy)methoxy]-2-methyl-1-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Methoxyethoxy)methoxy]-2-methyl-1-phenylpropan-1-one is an organic compound with a complex structure that includes a phenyl ring, a methyl group, and multiple ether linkages
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Methoxyethoxy)methoxy]-2-methyl-1-phenylpropan-1-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a phenylpropanone derivative with a methoxyethoxy group under controlled conditions. The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(2-Methoxyethoxy)methoxy]-2-methyl-1-phenylpropan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert the compound into a more reduced form, potentially altering its properties.
Substitution: This reaction can replace one functional group with another, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
3-[(2-Methoxyethoxy)methoxy]-2-methyl-1-phenylpropan-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in studies involving enzyme interactions or metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(2-Methoxyethoxy)methoxy]-2-methyl-1-phenylpropan-1-one involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Methoxy-2-(2-methoxyethoxy)benzaldehyde
- 2-Hydroxy-3-methoxybenzoic acid
Uniqueness
3-[(2-Methoxyethoxy)methoxy]-2-methyl-1-phenylpropan-1-one is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical properties and reactivity compared to similar compounds.
Propiedades
Número CAS |
84784-83-8 |
|---|---|
Fórmula molecular |
C14H20O4 |
Peso molecular |
252.31 g/mol |
Nombre IUPAC |
3-(2-methoxyethoxymethoxy)-2-methyl-1-phenylpropan-1-one |
InChI |
InChI=1S/C14H20O4/c1-12(10-18-11-17-9-8-16-2)14(15)13-6-4-3-5-7-13/h3-7,12H,8-11H2,1-2H3 |
Clave InChI |
IKCGUTRRSHDDLC-UHFFFAOYSA-N |
SMILES canónico |
CC(COCOCCOC)C(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-butoxybenzoate](/img/structure/B14426232.png)
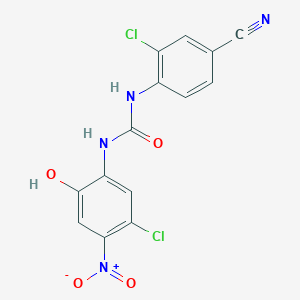
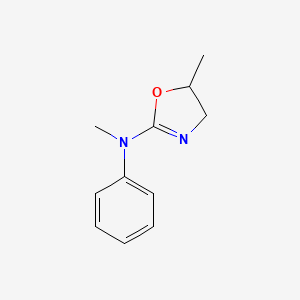
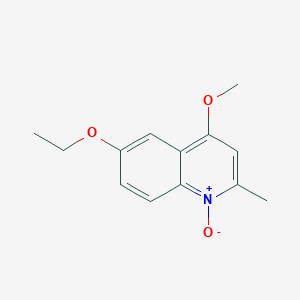
![1,1'-[Oxybis(methyleneselanyl)]bis(3-methylbenzene)](/img/structure/B14426258.png)
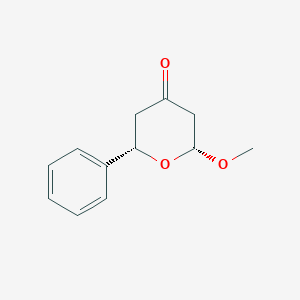


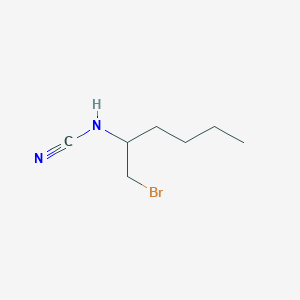

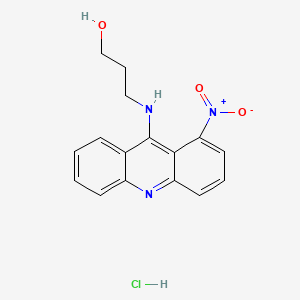
![4-[(4-Oxothiochromen-3-yl)methyl]benzonitrile](/img/structure/B14426307.png)

